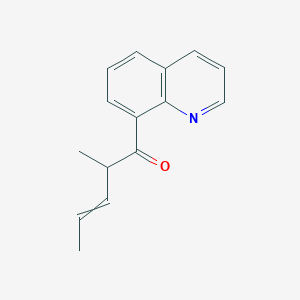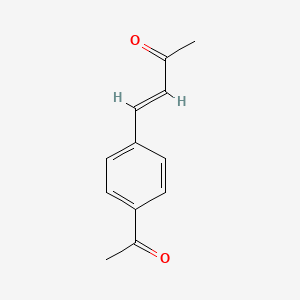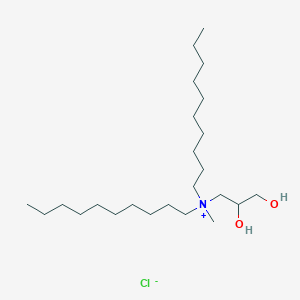
16-Phenyl-3,6,9,12,15-pentaoxahexadec-1-yl laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Phenyl-3,6,9,12,15-pentaoxahexadec-1-yl laurate: is a chemical compound with the molecular formula C29H50O7 . It is an ester formed from lauric acid and a polyether alcohol. This compound is known for its unique structure, which includes multiple ether linkages and a phenyl group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Phenyl-3,6,9,12,15-pentaoxahexadec-1-yl laurate typically involves the esterification of lauric acid with 16-Phenyl-3,6,9,12,15-pentaoxahexadec-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of immobilized catalysts can also enhance the efficiency of the esterification process. Additionally, advanced purification techniques such as chromatography may be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the ester linkage, converting it into the corresponding alcohol and acid.
Substitution: The ether linkages in the compound can participate in nucleophilic substitution reactions, where the ether oxygen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used under basic conditions.
Major Products Formed:
Oxidation: Phenolic derivatives and carboxylic acids.
Reduction: Alcohols and lauric acid.
Substitution: Ether derivatives with different substituents.
Scientific Research Applications
Chemistry: In chemistry, 16-Phenyl-3,6,9,12,15-pentaoxahexadec-1-yl laurate is used as a model compound to study esterification and etherification reactions. Its unique structure makes it suitable for investigating the reactivity of polyether chains and phenyl groups.
Biology: This compound can be used in biological studies to understand the interactions between polyether chains and biological membranes. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: In the industrial sector, this compound can be used as a surfactant or emulsifier in various formulations, including cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of 16-Phenyl-3,6,9,12,15-pentaoxahexadec-1-yl laurate involves its interaction with molecular targets through its ester and ether linkages. The phenyl group can participate in π-π interactions with aromatic residues in proteins, while the polyether chain can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 16-Phenyl-3,6,9,12,15-pentaoxahexadec-1-yl hexanoate
- 16-(4-Methoxyphenyl)-3,6,9,12,15-pentaoxahexadec-1-yl laurate
- 3,6,9,12,15-Pentaoxaheptadecane
Comparison: Compared to similar compounds, 16-Phenyl-3,6,9,12,15-pentaoxahexadec-1-yl laurate is unique due to its laurate ester linkage, which imparts distinct physicochemical properties. The presence of the phenyl group also enhances its reactivity and potential for various applications. Other similar compounds may have different ester linkages or substituents, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
125109-54-8 |
|---|---|
Molecular Formula |
C29H50O7 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl dodecanoate |
InChI |
InChI=1S/C29H50O7/c1-2-3-4-5-6-7-8-9-13-16-29(30)36-26-25-34-22-21-32-18-17-31-19-20-33-23-24-35-27-28-14-11-10-12-15-28/h10-12,14-15H,2-9,13,16-27H2,1H3 |
InChI Key |
FEPJXVPONQORIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14291088.png)



![N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline](/img/structure/B14291103.png)
![1-[(Benzyloxy)methyl]pyridin-1-ium chloride](/img/structure/B14291105.png)

![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine](/img/structure/B14291116.png)

![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)

![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)

![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)
